7-Amino-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
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Description
Synthesis Analysis
The synthesis of related compounds involves cyclization reactions and modifications of the amino groups. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one was confirmed by degradation of a "red pigment" and involved a series of transformations starting from a relay compound, which was chlorinated and treated with ammonia . Although not the same compound, this provides insight into the synthetic strategies that could be applied to synthesize similar isoquinoline derivatives.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is crucial for their biological activity. The papers suggest that the position and nature of substituents on the isoquinoline nucleus significantly affect the compound's properties and interactions with biological targets. For example, the presence of an acidic hydrogen on the aminosulfonyl group was investigated for its role in selectivity towards enzyme inhibition versus receptor affinity .
Chemical Reactions Analysis
Chemical reactions involving isoquinoline derivatives are diverse and can lead to a variety of biological activities. The papers indicate that modifications to the amino groups and other substituents can drastically alter the affinity and selectivity of these compounds towards different biological targets, such as enzymes and receptors . The reactivity of these groups is essential for the compound's biological function and can be manipulated through synthetic chemistry to achieve desired outcomes.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. The papers highlight that the acidity of the NH group, the electron-withdrawing character of substituents, and the spatial position of these groups can affect the compound's selectivity and affinity for biological targets . Additionally, the ability of amino analogues to interact with DNA and alter its thermal stability correlates with their potency against various cell types, indicating that these properties are critical for their biological activity .
Scientific Research Applications
Chemistry and Synthesis
Research on the stereochemistry and synthesis of compounds related to 7-Amino-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one has been conducted to explore their chemical properties and potential applications. For instance, the stereochemistry of some 3-Amino(aryl)methylphthalides and the derived 3-Aryl-4-hydroxy-3,4-dihydroisoquinolin-l(2H)-ones have been studied, confirming their stereochemical assignments through chemical transformations (Collins, Janowski, & Prager, 1989). Such research aids in understanding the molecular structure and potential reactivity of related compounds.
Antimicrobial and Antitumor Activity
Compounds structurally related to 7-Amino-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one have been synthesized and evaluated for their cytotoxic and antimicrobial activities. The synthesis and cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives have been explored, demonstrating significant biological activities against cancer cell lines, which could inform the development of new therapeutic agents (Bu et al., 2001).
Supramolecular Chemistry
The supramolecular assemblies of certain aminoquinolinium salts and their luminescent properties have been studied, highlighting the role of noncovalent interactions in stabilizing their crystal packing and influencing their luminescent properties. This research can provide insights into the design of materials with specific optical properties (Su et al., 2012).
Catalytic Activity and Chemical Transformations
The catalytic activities of compounds containing isoquinoline structures have been investigated in various chemical reactions, including the synthesis of tetrahydroquinoline derivatives. This demonstrates the utility of such compounds in facilitating chemical transformations, which could be relevant for the development of new synthetic methodologies (Zeng et al., 2009).
properties
IUPAC Name |
7-amino-3,3-dimethyl-2,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)6-7-3-4-8(12)5-9(7)10(14)13-11/h3-5H,6,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLWGOLFKVAHFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C=C2)N)C(=O)N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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